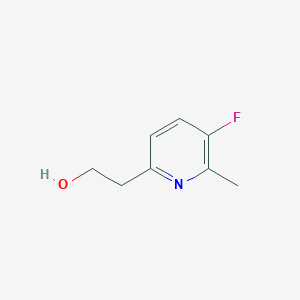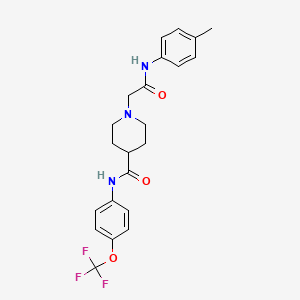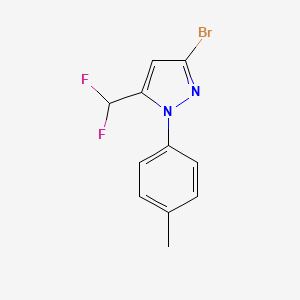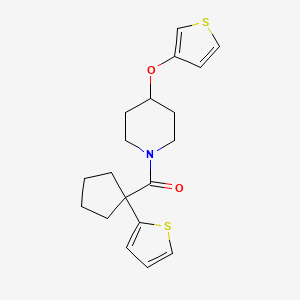![molecular formula C16H15BrN2OS B2780590 N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide CAS No. 330638-82-9](/img/structure/B2780590.png)
N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide” is a complex organic compound. It contains a hydrazide group (-CONHNH2), a sulfanyl group (-SH), and a bromophenyl group (C6H4Br). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The sulfanyl group could potentially participate in hydrogen bonding due to the presence of the electronegative sulfur atom .Chemical Reactions Analysis
As for the types of chemical reactions this compound could undergo, the hydrazide group could potentially undergo condensation reactions to form hydrazones. The bromine atom on the bromophenyl group makes it a good leaving group, so it could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its degree of ionization. For example, the presence of a bromine atom could potentially make it relatively heavy and possibly increase its boiling point .Aplicaciones Científicas De Investigación
Pharmacological Applications
Sulfonamides, a class of compounds to which "N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide" is related, have been identified for their diverse pharmacological applications. These compounds have been found to exhibit a range of biological activities, including antibacterial, diuretic, and carbonic anhydrase inhibitory effects. For instance, sulfonamide derivatives have been patented for their utility in treating conditions such as glaucoma, hypertension, and certain cancers by targeting specific isoforms of carbonic anhydrase, an enzyme involved in pH regulation and fluid balance in the body (Carta, Scozzafava, & Supuran, 2012). This highlights the compound's potential role in developing therapeutics targeting a range of physiological processes and diseases.
Chemical Synthesis
In the realm of chemical synthesis, derivatives of "N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide" and related sulfonamides have been explored for their utility in creating complex chemical entities. These compounds serve as key intermediates in the synthesis of various pharmaceuticals and organic molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory drugs, underscores the importance of brominated compounds in pharmaceutical manufacturing (Qiu et al., 2009). This demonstrates the compound's relevance in the synthesis of medically important agents.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-12-4-2-3-5-15(12)21-11-16(20)19-18-10-13-6-8-14(17)9-7-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAMOYQFGMKHCR-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2780507.png)
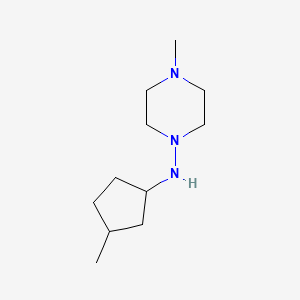
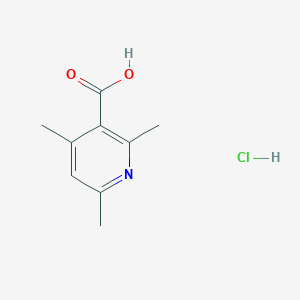
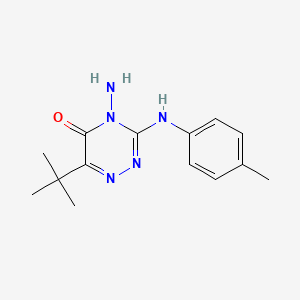

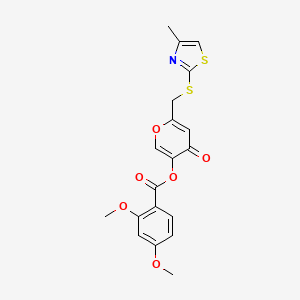

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)
